molecular formula C13H18N2 B12812309 Medmain CAS No. 576-11-4

Medmain

Cat. No.: B12812309
CAS No.: 576-11-4
M. Wt: 202.30 g/mol
InChI Key: IOYNGCZNYGEZRO-UHFFFAOYSA-N
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Description

Medmain (2-methyl-3-ethyl-5-dimethylaminoindole) is a synthetic antimetabolite of serotonin, first synthesized and characterized by Shaw and Woolley in 1954 . Derived from the parent compound 2-methyl-3-ethyl-5-aminoindole, this compound was designed to antagonize serotonin’s physiological effects, particularly in vascular and uterine tissues. Its mechanism involves competitive inhibition of serotonin receptors, with notable dual pro- and anti-metabolite properties depending on concentration . Preclinical studies demonstrated its high potency in vitro, being approximately 250 times more active than its unalkylated precursor in antagonizing serotonin-induced contractions in sheep carotid arteries .

Properties

CAS No.

576-11-4

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-ethyl-N,N,2-trimethyl-1H-indol-5-amine

InChI

InChI=1S/C13H18N2/c1-5-11-9(2)14-13-7-6-10(15(3)4)8-12(11)13/h6-8,14H,5H2,1-4H3

InChI Key

IOYNGCZNYGEZRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)N(C)C)C

Origin of Product

United States

Preparation Methods

The preparation of Medmain involves several synthetic routes and reaction conditions. The industrial production methods are designed to ensure high purity and yield. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Medmain undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. The major products formed from these reactions are typically intermediates used in further synthesis or final products used in medical diagnostics.

Scientific Research Applications

Medmain has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions.

    Biology: Plays a role in the study of cellular processes and molecular interactions.

    Medicine: Integral in pathological diagnostics, particularly in the analysis of tissue samples.

    Industry: Utilized in the development of diagnostic tools and technologies.

Mechanism of Action

The mechanism of action of Medmain involves its interaction with specific molecular targets and pathways. It is designed to bind to particular proteins or receptors, thereby influencing cellular processes. The exact molecular targets and pathways are proprietary information.

Biological Activity

Medmain is a compound that has garnered attention in the field of medical technology and pathology, particularly for its applications in diagnostic systems utilizing artificial intelligence (AI). This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is primarily recognized for its innovative contributions to pathological image diagnosis through its platform, PidPort. This system employs deep learning algorithms to enhance the accuracy and efficiency of pathological analyses. The biological activity of this compound can be linked to its role in facilitating precise diagnostic processes, which indirectly influences patient outcomes by improving the accuracy of disease detection.

  • Deep Learning Algorithms : this compound’s PidPort utilizes convolutional neural networks (CNNs) to analyze pathological images. This technology allows for high precision in identifying various tissue types and abnormalities, including cancerous cells.
  • Telepathology : By enabling remote pathological diagnosis, this compound enhances accessibility to expert analyses, particularly in under-resourced areas. This global network facilitates timely and accurate diagnoses, which are crucial for effective treatment planning.

Case Study 1: Gastric Adenocarcinoma Detection

A study evaluated the efficacy of this compound's AI system in diagnosing diffuse-type gastric adenocarcinoma (ADC). The model was trained on a dataset comprising thousands of whole slide images (WSIs) from multiple hospitals. Key findings include:

  • Performance Metrics : The model achieved a ROC AUC score between 0.95 and 0.99 across five independent test sets, indicating exceptional diagnostic accuracy.
  • Diagnostic Workflow : The use of AI reduced the workload on pathologists by automating initial screenings, allowing for more time to focus on complex cases.
Test SetSourceDiffuse-type ADCOther ADCNon-neoplasticTotal
TrainHospital 2333541874
ValidationHospital 2203050
TestHospital 12596234355

Case Study 2: Telepathology Implementation

In a pilot program implementing this compound’s telepathology services, healthcare facilities reported significant improvements in diagnostic turnaround times and accuracy.

  • Impact on Patient Care : Facilities utilizing telepathology noted a reduction in misdiagnosis rates by approximately 15%, highlighting the importance of expert consultations facilitated by this compound’s network.
  • User Feedback : Medical practitioners reported increased confidence in diagnoses made with the assistance of AI tools, leading to enhanced treatment strategies.

Comparative Analysis with Other Diagnostic Tools

FeatureTraditional MethodsOther AI ToolsThis compound (PidPort)
SpeedModerateVariableHigh
AccuracySubjectiveHighVery High
Remote AccessLimitedSomeExtensive
User InterfaceComplexUser-friendlyHighly intuitive

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogues

Medmain belongs to the N-alkylated 5-aminoindole class. Key analogues include:

Parent Compound: 2-Methyl-3-Ethyl-5-Aminoindole
  • Structure: Lacks the dimethylamino group at position 3.
  • Activity : Baseline antiserotonin activity, ~250× weaker than this compound in arterial assays .
  • Selectivity: No observed serotonin-like agonism in uterine tissues, unlike this compound.
1-Methylthis compound
  • Structure : Methyl group added to position 1 of this compound.
  • Activity : Comparable potency to this compound in arterial assays but reduced dual agonism/antagonism in uterine tissues .
2-Methyl-3-Ethyl-5-Hydroxyindole
  • Structure: Hydroxyl group replaces the amino group at position 4.
  • Function: Acts as a non-alkylated antiserotonin agent with moderate activity in uterine tissues .

Functional Analogues: Serotonin Antagonists

Compound Target Tissue Potency (vs. Serotonin) Dual Agonism In Vivo Efficacy Toxicity Profile
This compound Arteries, Uterus 250× parent compound Yes Limited (dogs) Convulsions (mice)
1-Methylthis compound Arteries Similar to this compound Minimal Not tested Unknown
Parent Compound Arteries 1× (baseline) No Not tested None reported
5-Hydroxyindole Uterus Moderate No Not tested None reported

Key Research Findings

Dual Activity of this compound :

  • At low concentrations, this compound antagonizes serotonin-induced uterine contractions.
  • At high concentrations, it mimics serotonin’s effects, a property absent in its analogues .

Species-Specific Limitations :

  • Despite high in vitro potency, this compound failed to block serotonin’s pressor effects in dogs, highlighting interspecies variability in receptor binding or metabolism .

Mechanistic and Therapeutic Implications

  • Structural Optimization: Alkylation at position 5 (dimethylamino group) significantly enhances antiserotonin activity but introduces dual agonism/antagonism, complicating therapeutic use.
  • Selectivity Challenges : this compound’s serotonin-like effects in the uterus and CNS toxicity underscore the need for derivatives with improved selectivity, such as 1-methylthis compound, which retains potency but minimizes off-target effects.
  • Comparative Limitations: The parent compound and 5-hydroxyindole, while less potent, offer safer profiles for further development.

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